Acrophylline

Mast cell degranulation Anti-allergic mechanism Furoquinoline alkaloid

Acrophylline is the validated mast cell degranulation inhibitor among the Acronychia haplophylla furoquinoline pair. Direct comparative data confirm dose-dependent suppression of IgE-mediated mast cell degranulation, while structural analog acrophyllidine (differing by a single hydroxylation) shows no significant inhibition at 100 μM. At 30 μmol/kg i.p., acrophylline reduces plasma leakage in the mouse PCA model via mast cell-dependent pathways. Select acrophylline for FcεRI signaling, calcium mobilization, or granule exocytosis studies where mechanistic specificity is critical.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 18904-40-0
Cat. No. B108304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrophylline
CAS18904-40-0
Synonymsacrophylline
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCC(=CCN1C2=C(C=CC(=C2)OC)C(=O)C3=C1OC=C3)C
InChIInChI=1S/C17H17NO3/c1-11(2)6-8-18-15-10-12(20-3)4-5-13(15)16(19)14-7-9-21-17(14)18/h4-7,9-10H,8H2,1-3H3
InChIKeyGARIOWCJZYSSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrophylline (CAS 18904-40-0) Classification and Baseline Characterization for Scientific Procurement


Acrophylline (CAS 18904-40-0) is a quinoline alkaloid with the systematic name 7-methoxy-9-(3-methylbut-2-enyl)furo[2,3-b]quinolin-4-one [1]. The compound belongs to the furoquinoline alkaloid structural class [2] and is naturally isolated from Acronychia haplophylla (Rutaceae family) [3]. Acrophylline exhibits anti-allergic activity primarily through inhibition of mast cell degranulation , and has been chemically characterized with molecular formula C17H17NO3 and molecular weight 283.32 g/mol [1]. For scientific procurement purposes, understanding the distinct pharmacological profile of Acrophylline relative to its close structural analog acrophyllidine is essential, as the two compounds demonstrate divergent mechanisms of action despite their structural similarity and co-occurrence in the same natural source [4].

Why Furoquinoline Alkaloid Analogs Cannot Substitute for Acrophylline in Anti-Allergic Research


Furoquinoline alkaloids extracted from Rutaceae plants exhibit diverse biological activities, yet their pharmacological profiles are not interchangeable. Acrophylline and its closest structural analog acrophyllidine, both isolated from Acronychia haplophylla, differ by a single hydroxylation state in the N-prenyl side chain (acrophyllidine contains a 3-hydroxy-3-methylbutyl group while acrophylline bears a 3-methylbut-2-enyl group) [1]. Despite this subtle structural variation and comparable in vivo efficacy at equivalent doses (both compounds at 30 μmol/kg reduced plasma leakage in the mouse passive cutaneous anaphylaxis model) [2], the two alkaloids operate through fundamentally distinct anti-allergic mechanisms: acrophylline suppresses mast cell degranulation in a dose-dependent manner, whereas acrophyllidine at concentrations up to 100 μM produces no significant inhibition of preformed inflammatory mediator release, instead protecting the vasculature against inflammatory challenge [3]. This mechanistic divergence means that substituting acrophyllidine for acrophylline in studies focused on mast cell stabilization or degranulation pathways would yield fundamentally different experimental outcomes. The following quantitative evidence establishes the specific dimensions where acrophylline provides scientifically verifiable differentiation.

Acrophylline Quantitative Differentiation Evidence Guide for Scientific Selection


Acrophylline vs. Acrophyllidine: Divergent Anti-Allergic Mechanisms at the Mast Cell Level

In a direct comparative study using isolated rat peritoneal mast cells, acrophylline (Compound 1) produced dose-dependent suppression of mast cell degranulation [1]. In contrast, the structurally related analog acrophyllidine (Compound 2) at 100 μM showed no significant inhibition of the release of preformed inflammatory mediators [1]. This functional divergence occurs despite the compounds differing only by the hydroxylation status of the N-prenyl side chain (3-methylbut-2-enyl in acrophylline versus 3-hydroxy-3-methylbutyl in acrophyllidine) [2].

Mast cell degranulation Anti-allergic mechanism Furoquinoline alkaloid

In Vivo Anti-Allergic Efficacy: Comparable PCA Suppression but Divergent Mechanistic Pathways

In the mouse passive cutaneous anaphylaxis (PCA) model, both acrophylline and acrophyllidine at an intraperitoneal dose of 30 μmol/kg significantly reduced plasma leakage in the ear [1]. However, the mechanistic basis for this comparable in vivo efficacy differs fundamentally between the two compounds. Acrophylline's anti-allergic effect occurs through the suppression of mast cell degranulation, whereas acrophyllidine acts by protecting the vasculature against challenge by mediators of inflammation [2]. Consequently, despite similar in vivo outcomes, the two compounds target distinct nodes in the allergic cascade.

Passive cutaneous anaphylaxis In vivo pharmacology Plasma leakage reduction

In Silico CYP2C9 Inhibition Profile: Distinguishing Acrophylline from Broader Furoquinoline Class

Computational predictions indicate that acrophylline exhibits CYP2C9 inhibition with a probability score of 0.6735 (67.35% likelihood) [1]. This in silico ADMET profile provides a distinguishing characteristic relative to other furoquinoline alkaloids, though comparative CYP inhibition data for acrophyllidine and other structural analogs are not reported in available literature. The CYP2C9 enzyme is responsible for metabolizing approximately 15% of clinically used drugs, including warfarin, phenytoin, and nonsteroidal anti-inflammatory drugs [2].

CYP450 metabolism Drug-drug interaction potential In silico ADMET

Acrophylline Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Mast Cell Degranulation Pathway Studies

Researchers investigating the molecular mechanisms of IgE-mediated mast cell activation and degranulation should select acrophylline rather than acrophyllidine. Direct head-to-head data demonstrate that acrophylline suppresses mast cell degranulation in a dose-dependent manner in isolated rat peritoneal mast cells, whereas acrophyllidine at 100 μM produces no significant inhibition of preformed inflammatory mediator release [1]. This mechanistic specificity makes acrophylline the appropriate positive control or test compound for studies examining FcεRI signaling, calcium mobilization, or granule exocytosis pathways in mast cells [2].

In Vivo Passive Cutaneous Anaphylaxis (PCA) Models

Acrophylline at an intraperitoneal dose of 30 μmol/kg provides validated reduction of plasma leakage in the mouse ear PCA model, a standard in vivo assay for evaluating Type I hypersensitivity reactions [1]. While acrophyllidine exhibits comparable efficacy at the same dose, the underlying mechanism differs: acrophylline's effect is mast cell-mediated, whereas acrophyllidine protects the vasculature directly [2]. Researchers should select acrophylline when the experimental objective is to probe mast cell-dependent pathways in vivo rather than vascular protective mechanisms .

Furoquinoline Alkaloid Structure-Activity Relationship (SAR) Studies

The subtle structural difference between acrophylline (N-prenyl with 3-methylbut-2-enyl) and acrophyllidine (3-hydroxy-3-methylbutyl) yields profound mechanistic divergence—mast cell degranulation inhibition versus vascular protection [1]. This structure-function dichotomy makes acrophylline an essential comparator compound for SAR investigations aimed at understanding how hydroxylation status of the N-prenyl side chain in furoquinoline alkaloids dictates biological target engagement and downstream pharmacological effects [2].

Natural Product Derivatization and Semi-Synthesis Projects

Acrophylline serves as a scaffold for semi-synthetic derivatization aimed at optimizing mast cell-stabilizing activity. The compound's furo[2,3-b]quinolin-4-one core with N-prenyl substitution provides a defined chemical starting point for modifications at the furan ring, quinoline core, or prenyl side chain [1]. The established synthetic route to acrophylline and its reduction products [2] offers a foundation for generating analog libraries to explore structure-activity relationships beyond the naturally occurring acrophylline/acrophyllidine pair.

Technical Documentation Hub

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